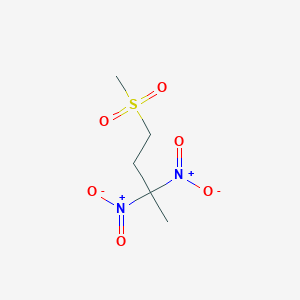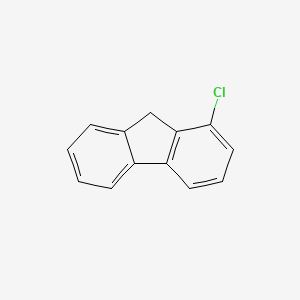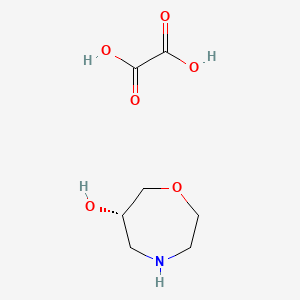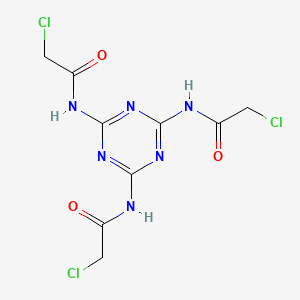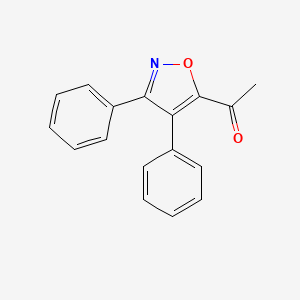![molecular formula C8H9N5O2 B14006711 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 30855-44-8](/img/structure/B14006711.png)
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid, followed by intramolecular cyclization to yield the desired triazine compound . Another method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Applications De Recherche Scientifique
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against human lung carcinoma (A549) cell lines.
Materials Science: The unique chemical properties of this compound make it a candidate for use in the development of advanced materials.
Biology: The compound’s interactions with biological molecules are of interest for studying various biochemical pathways.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Azacytosine
- 6-Azauracil
- Tirapazamine
- Fervenulin
- Xanthothricin
- Reumycin
Uniqueness
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
30855-44-8 |
|---|---|
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
5-methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C8H9N5O2/c1-14-3-5-11-6-7(13-12-5)9-4-10-8(6)15-2/h4H,3H2,1-2H3 |
Clé InChI |
NITLLYNMTMPECO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC2=C(N=CN=C2OC)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


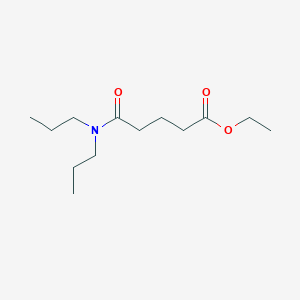
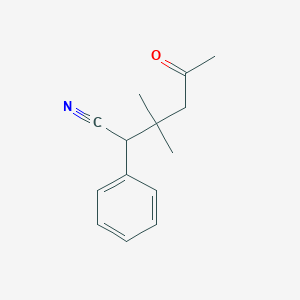


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
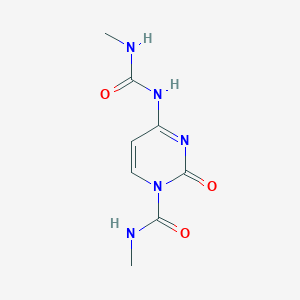
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
